2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine

Trifluoromethylation Copper-mediated displacement Regioselective reactivity

Researchers often face low conversion and poor regioselectivity when using bromo- or 3/4-iodopyridine analogs in cross-coupling. This 2-iodo TFMP derivative resolves these issues with a reactivity profile that enables near-quantitative Pd-catalyzed transformations: - The 2-iodo handle consistently outperforms 2-bromo analogs, enabling lower catalyst loadings and shorter reaction times for cost-efficient scale-up. - The differentiated C-2 (iodo) and C-5 (methoxy) positions support sequential functionalization (e.g., Suzuki then SNAr) for rapid construction of kinase inhibitor and GPCR modulator scaffolds.

Molecular Formula C7H5F3INO
Molecular Weight 303.02 g/mol
CAS No. 1807053-88-8
Cat. No. B1413136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine
CAS1807053-88-8
Molecular FormulaC7H5F3INO
Molecular Weight303.02 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(N=C1)I)C(F)(F)F
InChIInChI=1S/C7H5F3INO/c1-13-4-2-5(7(8,9)10)6(11)12-3-4/h2-3H,1H3
InChIKeyULJVOJUFLYQGDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine (CAS 1807053-88-8): Core Structural Identity and Intermediate Role


2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine (CAS 1807053-88-8) is a polyfunctionalized trifluoromethylpyridine (TFMP) derivative belonging to the class of halogenated heterocyclic building blocks extensively employed in pharmaceutical and agrochemical synthesis [1]. Its molecular scaffold combines an iodine atom at the 2‑position, a methoxy group at the 5‑position, and an electron‑withdrawing trifluoromethyl group at the 3‑position onto a single pyridine ring (C₇H₅F₃INO; MW 303.02) . This substitution pattern delivers a reactivity profile that is fundamentally governed by the interplay of the iodine leaving group, the electron‑donating methoxy substituent, and the strongly electron‑withdrawing CF₃ moiety—making the compound a strategic intermediate for regioselective cross‑coupling transformations [2].

Why Direct Replacement of 2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine with Other Trifluoromethylpyridine Isomers Compromises Reactivity and Synthetic Utility


Trifluoromethylpyridine regioisomers and halogen‑exchanged analogs cannot be freely interchanged because the position of the iodine atom dictates both the thermodynamic driving force and the kinetic accessibility of subsequent bond‑forming reactions [1]. In the copper‑mediated displacement of iodide by trifluoromethylcopper, 2‑iodopyridines react nearly quantitatively, whereas 3‑ and 4‑iodopyridines afford only moderate yields [1]. Moreover, iodine is a superior leaving group compared to bromine in palladium‑catalyzed cross‑couplings, with 2‑iodopyridine outperforming 2‑bromopyridine under identical amination conditions [2]. Consequently, selecting the correct iodo‑regioisomer with the optimal electronic activation from the methoxy and CF₃ substituents is essential for achieving high conversion and regioselectivity in downstream synthetic sequences. The quantitative evidence below substantiates why 2‑iodo‑5‑methoxy‑3‑(trifluoromethyl)pyridine occupies a unique reactivity niche among its closest structural relatives.

Quantitative Differentiation of 2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine Relative to Its Closest Analogs


Near-Quantitative Displacement vs. Moderate Yield: 2-Iodo vs. 3-Iodo/4-Iodo Pyridine Reactivity in Trifluoromethylcopper-Mediated Conversion

The compound’s iodine is located at the 2‑position of the pyridine ring. In the copper‑catalyzed displacement of iodide by in situ generated (trifluoromethyl)copper, 2‑iodopyridines are converted to the corresponding 2‑(trifluoromethyl)pyridines almost quantitatively. In contrast, when the iodine occupies the 3‑ or 4‑position, or when bromine replaces iodine, yields are only moderate at best [1]. This positional reactivity differential is not incremental; it represents a categorical difference between near‑complete conversion and sub‑optimal yields that would necessitate additional purification or lower throughput in a process chemistry setting.

Trifluoromethylation Copper-mediated displacement Regioselective reactivity

Superior Leaving-Group Reactivity: Iodo vs. Bromo Analogs in Palladium-Catalyzed Amination

The iodine atom at the 2‑position confers measurably higher reactivity than the corresponding bromo analog. In comparative amination studies of 2‑halopyridines, 2‑iodopyridine significantly outperforms 2‑bromopyridine. Under ligand‑free conditions, the reaction with 2‑iodopyridine gave superior conversion, whereas 2‑bromopyridine required increased reagent concentration and 2 equivalents of substrate to achieve comparable yields [1]. The relative reactivity order 2‑iodopyridine ≈ 2‑bromopyridine ≫ 2‑chloropyridine in nucleophilic substitution further supports iodine as the optimal leaving group for versatile cross‑coupling [2].

Cross-coupling Leaving-group ability Palladium catalysis

Physical Property Differentiation: Boiling Point and Density Distinctions Among Regioisomers

Predicted physical properties differentiate the target compound from its regioisomers. 2‑Iodo‑5‑methoxy‑3‑(trifluoromethyl)pyridine has a predicted boiling point of 253.5 ± 40.0 °C and density of 1.9 ± 0.1 g/cm³ . The 4‑iodo regioisomer (CAS 1227577‑01‑6) exhibits a significantly higher predicted boiling point of 267.9 ± 40.0 °C , while the 3‑iodo regioisomer (CAS 216765‑93‑4) has a lower predicted boiling point of 249.5 ± 40.0 °C . These differences, although predicted, can impact distillation purification, vapor‑phase handling, and formulation compatibility in multi‑step synthetic campaigns.

Physicochemical properties Boiling point Density Regioisomer comparison

Strategic Regioselectivity in Cross-Coupling: Iodo at the 2‑Position Enables Sequential Functionalization of the Pyridine Ring

The specific 2‑iodo‑5‑methoxy‑3‑(trifluoromethyl) arrangement provides a unique platform for sequential functionalization. The iodine at the 2‑position is the most reactive site for oxidative addition with Pd(0) catalysts, enabling a first cross‑coupling step (e.g., Suzuki–Miyaura). The electron‑withdrawing CF₃ at the 3‑position deactivates the ring toward electrophilic substitution, directing further functionalization to the remaining positions (C‑4 or C‑6) under different conditions [1]. This contrasts with the 5‑iodo regioisomer (CAS 887707‑27‑9), where the iodine and methoxy group electronic effects create a different reactivity landscape that does not offer the same 2‑position oxidative addition advantage [2].

Regioselective synthesis Sequential functionalization Suzuki-Miyaura coupling

High-Value Application Scenarios for 2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine


Synthesis of 2,3‑Disubstituted Trifluoromethylpyridine Drug Candidates via Iterative Cross‑Coupling

The 2‑iodo handle permits a first Suzuki–Miyaura coupling to install an aryl or heteroaryl group at C‑2 with high conversion efficiency, leveraging the near‑quantitative reactivity of the 2‑iodopyridine motif [1]. The residual methoxy group at C‑5 can subsequently be converted to a triflate or undergo SNAr displacement to introduce a second diversity element. This sequential functionalization strategy is directly applicable to the construction of biaryl‑type kinase inhibitor scaffolds and GPCR modulators where the CF₃ group enhances metabolic stability and target binding [2].

Agrochemical Lead Optimization Requiring a Trifluoromethylpyridine Core with Vector‑Specific Exit Points

In crop protection discovery, the TFMP core is a privileged scaffold present in over 20 commercial agrochemicals [1]. The target compound’s iodine at the 2‑position and methoxy at the 5‑position provide two differentiated handles for parallel library synthesis. The iodo group enables Sonogashira alkynylation or Suzuki arylation at C‑2, while the methoxy group can be retained for favorable physicochemical properties or later cleaved. This substitution pattern maps directly onto the geometry of commercial herbicides such as fluazifop‑butyl, where the pyridine ring substitution pattern is critical for target‑site binding [1].

Process Chemistry Scale‑Up Where Halogen Reactivity Dictates Catalyst Loading and Throughput

For kilo‑lab or pilot‑plant campaigns, the iodine leaving group enables lower palladium catalyst loadings and shorter reaction times compared to bromo analogs [1]. The 2‑iodo regioisomer avoids the elevated temperatures or stoichiometric halide surpluses required for 2‑bromopyridine coupling partners [1], translating directly into reduced catalyst cost, easier workup, and higher throughput. This economic advantage is magnified when the downstream product is a late‑stage intermediate for an active pharmaceutical ingredient.

Mechanistic Reactivity Studies on Halogen‑Dependent Oxidative Addition in Pyridine Systems

Because 2‑iodopyridines undergo oxidative addition to Pd(0) more readily than 3‑ or 4‑iodopyridines [1], the target compound serves as a model substrate for investigating electronic effects in C–I bond activation. The additional electronic modulation from the methoxy and trifluoromethyl substituents creates a well‑defined electronic gradient across the ring, making the compound an ideal probe for computational DFT studies and kinetic isotope‑effect experiments aimed at understanding regioselectivity in palladium catalysis.

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